N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10(16-14(19)12-8-5-9-21-12)15-17-13(18-20-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXLYBJDIRESOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to increase the yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its effectiveness against certain cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Material Science: It has been explored for use in the development of energetic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation . The compound’s antimicrobial properties are linked to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide can be compared with other oxadiazole derivatives such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the oxadiazole core but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .
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